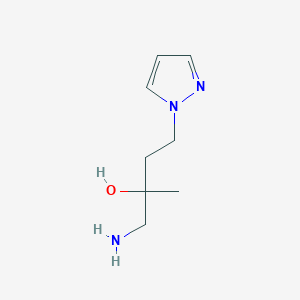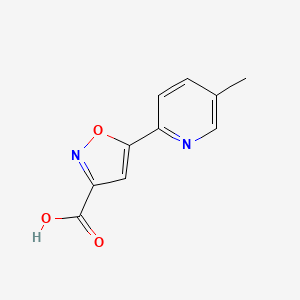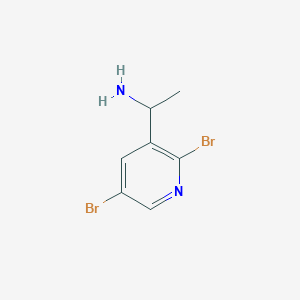![molecular formula C11H14O2 B13601582 2-[(2-Ethoxyphenyl)methyl]oxirane CAS No. 62826-29-3](/img/structure/B13601582.png)
2-[(2-Ethoxyphenyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane typically involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-Ethoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.
Substitution reactions: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Oxidation and reduction: The phenyl ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate ring-opening reactions.
Solvents: Dichloromethane and ethyl acetate are commonly used solvents for these reactions.
Major Products Formed
Amines: Reaction with amines leads to the formation of β-amino alcohols.
Alcohols: Reaction with alcohols results in the formation of β-hydroxy ethers.
Esters: Reaction with carboxylic acids produces β-hydroxy esters.
科学的研究の応用
2-[(2-Ethoxyphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
作用機序
The mechanism of action of 2-[(2-Ethoxyphenyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
Similar Compounds
2-[(2-Methoxyphenyl)methyl]oxirane: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2-Propoxyphenyl)methyl]oxirane: Similar structure but with a propoxy group instead of an ethoxy group.
2-[(2-Butoxyphenyl)methyl]oxirane: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-[(2-Ethoxyphenyl)methyl]oxirane is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
特性
CAS番号 |
62826-29-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-[(2-ethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
InChIキー |
YNMIPOBEIANVDW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


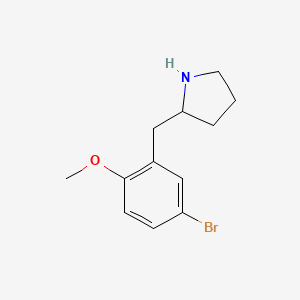
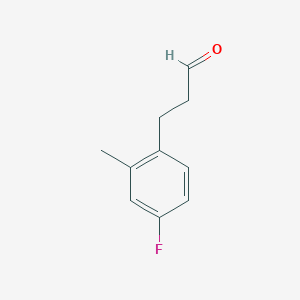
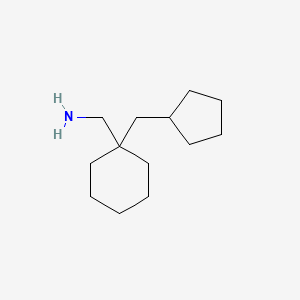

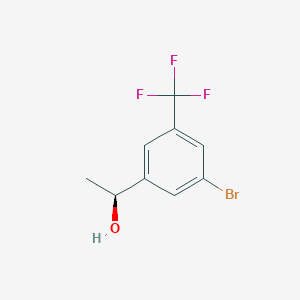


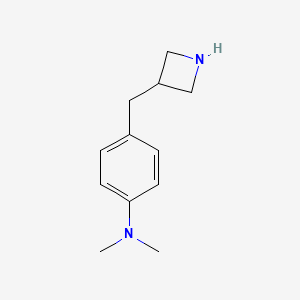
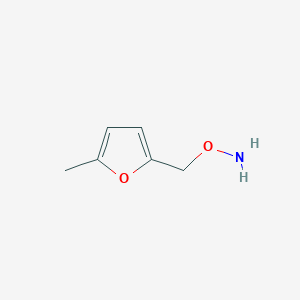
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
